![molecular formula C22H29N3O B4511101 1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B4511101.png)
1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of 1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide derivatives has been explored in the context of developing potent anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) described the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the importance of substituting the benzamide with a bulky moiety to increase activity significantly (Sugimoto et al., 1990).
Molecular Structure Analysis
In-depth molecular structure analysis, including spectroscopic investigations using FT-IR, FT-Raman, UV-Vis, and NMR techniques, was carried out by Janani et al. (2020). They employed Density Functional Theory (DFT) to determine optimized geometrical parameters and complete vibrational assignments of frequencies, providing a comprehensive understanding of the molecular structure of similar piperidine derivatives (Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of piperidine derivatives have been explored in various studies. For instance, the reactivity of these compounds towards acetylcholinesterase inhibition demonstrates their potential in medicinal chemistry, particularly as antidementia agents. The structural modifications, such as the introduction of an alkyl or phenyl group, significantly enhance their chemical reactivity and efficacy (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are critical for understanding the behavior of these compounds in various environments. However, specific studies focused on the detailed physical properties analysis of "1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide" were not identified in the current literature search.
Chemical Properties Analysis
Chemical properties, such as stability under different conditions, reactivity with other chemical agents, and mechanisms of action, have been a subject of research. The ability of these compounds to inhibit acetylcholinesterase with high potency and selectivity highlights a significant aspect of their chemical properties. The design and synthesis of these compounds, aiming for specific targets, indicate their tailored chemical properties for desired biological activities (Sugimoto et al., 1990).
properties
IUPAC Name |
1-benzyl-N-[[4-(dimethylamino)phenyl]methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24(2)21-10-8-18(9-11-21)16-23-22(26)20-12-14-25(15-13-20)17-19-6-4-3-5-7-19/h3-11,20H,12-17H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIWXDUHASCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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